4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 157327-45-2
VCID: VC21137583
InChI: InChI=1S/C7H11N3.2ClH/c1-10-5-6-4-8-3-2-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H
SMILES: C[N+]1=CC2=C(N1)CC[NH2+]C2.[Cl-].[Cl-]
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1 g/mol

4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride

CAS No.: 157327-45-2

Cat. No.: VC21137583

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.1 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride - 157327-45-2

Specification

CAS No. 157327-45-2
Molecular Formula C7H13Cl2N3
Molecular Weight 210.1 g/mol
IUPAC Name 2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-2,5-diium;dichloride
Standard InChI InChI=1S/C7H11N3.2ClH/c1-10-5-6-4-8-3-2-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H
Standard InChI Key ABBAYPXCQSWDQG-UHFFFAOYSA-N
SMILES C[N+]1=CC2=C(N1)CC[NH2+]C2.[Cl-].[Cl-]
Canonical SMILES C[N+]1=CC2=C(N1)CC[NH2+]C2.[Cl-].[Cl-]

Introduction

Chemical Identity and Structural Properties

Basic Information

4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound characterized by its bicyclic structure and dihydrochloride salt formation. The compound has been well-documented with the following identifiers:

PropertyInformation
Chemical Name4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride
CAS Number157327-45-2
Molecular FormulaC₇H₁₃Cl₂N₃
Molecular Weight210.11 g/mol
MDL NumberMFCD09999162
InChI KeyABBAYPXCQSWDQG-UHFFFAOYSA-N
Canonical SMILESCN1C=C2CNCCC2=N1.Cl.Cl

The compound is also known by several synonyms, including:

  • 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

  • 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride

  • 2H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-2-methyl-, hydrochloride (1:2)

Structural Features

The compound consists of a fused ring system with the following key structural features:

  • A pyrazole ring with a methyl substituent at the N-2 position

  • A partially saturated pyridine ring (tetrahydropyridine) fused to the pyrazole

  • Two hydrogen chloride molecules forming a salt with the basic nitrogen atoms

This structural configuration contributes to the compound's chemical behavior, solubility properties, and potential biological interactions. The dihydrochloride salt formation significantly enhances water solubility compared to the free base form, making it more suitable for various research applications.

Physical and Chemical Properties

Physical Characteristics

While detailed physical data specifically for 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride is limited in the literature, based on similar compounds, it typically presents as a crystalline solid with the following general characteristics:

PropertyCharacteristic
Physical StateCrystalline solid
ColorWhite to off-white
SolubilitySoluble in water and polar organic solvents
Storage ConditionsStore in cool, dry, well-ventilated area away from incompatible substances

Chemical Reactivity

As a heterocyclic compound containing multiple nitrogen atoms, 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride can participate in various chemical reactions, including:

  • Nucleophilic substitution reactions

  • Electrophilic aromatic substitution on the pyrazole ring

  • Salt exchange reactions

  • Coordination with metal ions through the nitrogen atoms

  • Functionalization at various positions, particularly at the pyrazole C-3 position

These reactivity patterns make the compound valuable as a building block in the synthesis of more complex molecules with potential biological activities.

Synthesis and Preparation Methods

Salt Formation

The dihydrochloride salt is typically formed by treating the free base (2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine) with hydrogen chloride in an appropriate solvent such as diethyl ether, ethanol, or dioxane. This salt formation enhances water solubility and can modify the pharmacokinetic properties of the compound compared to the free base form.

Hazard StatementCodeClassification
Harmful if swallowedH302Acute Toxicity, Oral, Category 4
Causes skin irritationH315Skin Corrosion/Irritation, Category 2
Causes serious eye irritationH319Serious Eye Damage/Eye Irritation, Category 2A
May cause respiratory irritationH335Specific Target Organ Toxicity, Single Exposure, Category 3

These classifications indicate that the compound requires appropriate handling procedures in laboratory settings .

Recommended Precautions

Based on the hazard classification, the following precautionary measures are recommended when handling this compound:

Precautionary StatementCode
Avoid breathing dust/fume/gas/mist/vapors/sprayP261
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP305+P351+P338

Additional standard laboratory safety practices should be followed, including:

  • Use of appropriate personal protective equipment (gloves, safety glasses, lab coat)

  • Working in a well-ventilated area or fume hood

  • Avoiding contact with skin, eyes, and clothing

  • Proper disposal according to local regulations

Related Compounds and Derivatives

Parent Compound and Salt Forms

The parent compound and various salt forms include:

CompoundCAS NumberMolecular FormulaRelation to Main Compound
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine100501-59-5C₇H₁₁N₃Parent compound (free base)
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride1260902-04-2C₇H₁₁N₃·HClMonohydrochloride salt
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride157327-45-2C₇H₁₃Cl₂N₃Dihydrochloride salt (main compound)

The different salt forms offer varying solubility and stability profiles, providing options for different research applications .

Structural Analogs and Derivatives

Several structurally related compounds have been studied for their unique properties and applications:

CompoundMolecular FormulaDistinctive Feature
(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanolC₈H₁₃N₃OHydroxymethyl substituent at position 3
(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamineC₈H₁₄N₄Aminomethyl substituent at position 3
Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylateC₁₁H₁₇N₃O₂Ethyl substituent at N-2 and carboxylate at C-7
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineC₇H₁₁N₃Methylation at position 3 rather than N-2
5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acidC₁₃H₁₉N₃O₄Complex functionalization with Boc group

These structural variations represent different approaches to modifying the basic scaffold to achieve specific chemical or biological properties.

Research Applications and Current Studies

Pharmaceutical Research

The pyrazolo[4,3-c]pyridine scaffold has gained attention in pharmaceutical research due to its versatility and potential for developing compounds with diverse biological activities. Current research areas include:

  • Antiparasitic Drug Development: Structure-activity relationship studies have identified pyrazolo[4,3-c]pyridine derivatives effective against trypanosomiasis, with some compounds showing EC50 values below 100 nM against Trypanosoma brucei

  • Protein-Protein Interaction Inhibitors: Compounds based on this scaffold have been developed to target specific protein-protein interactions, including the PEX14-PEX5 interaction that is essential for parasite survival

  • Central Nervous System (CNS) Research: The heterocyclic structure of these compounds makes them candidates for CNS-active drug development due to potential blood-brain barrier penetration

Comparative Activity Analysis

Research on pyrazolo[4,3-c]pyridine derivatives has revealed important structure-activity relationships, as illustrated in the following table summarizing findings from published studies:

ModificationEffect on ActivityPotential Application
N-2 alkylationModulates receptor selectivityTargeted receptor binding
C-3 hydroxymethylationEnhanced hydrogen bonding capacityImproved target engagement
C-3 aminomethylationIncreased binding affinityEnhanced potency
Tetrahydropyridine ring modificationsAltered pharmacokineticsOptimized drug metabolism
Salt form variationChanged solubility profileImproved formulation options

These structure-activity relationships highlight the potential for rationally designing new derivatives with optimized properties for specific biological targets .

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